4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid
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Overview
Description
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpiperidine.
Ethoxycarbonylation: The 1-methylpiperidine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group.
Carboxylation: The resulting intermediate is further carboxylated using carbon dioxide under high pressure and temperature conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Piperidine derivatives with different functional groups.
Scientific Research Applications
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethoxycarbonyl)-1-ethylpiperidine-4-carboxylic acid
- 4-(Methoxycarbonyl)-1-methylpiperidine-4-carboxylic acid
- 4-(Ethoxycarbonyl)-1-methylpyrrolidine-4-carboxylic acid
Uniqueness
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. The presence of both an ethoxycarbonyl group and a carboxylic acid group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-ethoxycarbonyl-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(14)10(8(12)13)4-6-11(2)7-5-10/h3-7H2,1-2H3,(H,12,13) |
InChI Key |
FYNXVLQLJULCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C(=O)O |
Origin of Product |
United States |
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